molecular formula C4H9ClN4 B3054591 (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride CAS No. 612511-67-8

(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride

Cat. No.: B3054591
CAS No.: 612511-67-8
M. Wt: 148.59
InChI Key: SJIXCYWIWORVHE-UHFFFAOYSA-N
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Description

(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cycloaddition reaction known as “click chemistry.” This method uses azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction is highly efficient and can be performed under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds .

Scientific Research Applications

Chemistry: In chemistry, (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable triazole rings makes it useful in bioconjugation techniques .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be incorporated into drug molecules to enhance their stability and bioavailability .

Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride lies in its specific triazole ring structure and the presence of a methyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

(1-methyltriazol-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIXCYWIWORVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612511-67-8
Record name 1H-1,2,3-Triazole-4-methanamine, 1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612511-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1-methyl-1H-1,2,3-triazole-4-carboxamide (Bull. Chem. Soc. Jap. (1972), 45(8), 2577-9) (0.050 g) in bis(2-methoxyethyl)ether (diglyme, 2 ml) was treated with lithium borohydride (0.0264 g) and heated to reflux (oil bath 155° C.). Methanol (0.18 ml) was added dropwise in two portions after 5 min and 35 min, and the mixture heated under reflux for 1.5 h with stirring under nitrogen. Saturated aqueous ammonium chloride (0.2 ml) was added dropwise to the cooled mixture, and the mixture was diluted with methanol (2 ml). The solution was applied directly to an Isolute SCX ion exchange cartridge (5 g) (pre-eluted with methanol) and eluted with methanol followed by 10% 0.880 ammonia in methanol. The ammonia in methanol fraction was evaporated to low volume (ca. 1 ml), acidified with 4N hydrogen chloride in 1,4-dioxane (1 ml), and evaporated to dryness in vacuo to give the title compound (0.030 g).
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
0.0264 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
0.18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
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